molecular formula C13H18FN B5364731 3-[2-(3-fluorophenyl)ethyl]piperidine

3-[2-(3-fluorophenyl)ethyl]piperidine

Cat. No.: B5364731
M. Wt: 207.29 g/mol
InChI Key: PCXKXICZCAYOGM-UHFFFAOYSA-N
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Description

3-[2-(3-Fluorophenyl)ethyl]piperidine is a fluorinated piperidine derivative of significant interest in medicinal chemistry and neuroscience research. Piperidine is a fundamental heterocyclic scaffold in drug discovery, present in a wide array of therapeutic agents . Compounds featuring a phenethylpiperidine structure have been extensively investigated for their interactions with key neurological targets. Notably, research on structurally analogous phenyl-substituted piperidine compounds has identified them as potent inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a crucial pharmacological target for modulating the release and uptake of neurotransmitters like dopamine, and its inhibitors are explored as potential treatments for substance use disorders, including methamphetamine addiction . Furthermore, piperidine-based compounds are actively studied for their activity at opioid receptors, with some derivatives functioning as potent and selective kappa opioid receptor antagonists . The incorporation of the 3-fluorophenyl moiety is a common strategy in lead optimization, as fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This makes this compound a valuable chemical building block for researchers developing novel psychoactive substances, probing neuropharmacological mechanisms, and conducting structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory setting.

Properties

IUPAC Name

3-[2-(3-fluorophenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1,3,5,9,12,15H,2,4,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXKXICZCAYOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituted Phenylpiperidine Derivatives

Compound Substituent on Phenyl Ring Yield (%) Molecular Weight (g/mol) Reference
10a 3-Fluorophenyl 87.7 498.2
10b 3,5-Dichlorophenyl 88.3 548.2
10c 3-Chloro-4-fluorophenyl 90.4 532.2

Key Observations :

  • Halogen Effects : Fluorine’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance and improve target interactions. The 3-fluorophenyl group in 10a results in a lower molecular weight (498.2 g/mol) than dichloro- or chloro-fluoro analogs .

Physicochemical Properties

Predicted properties of 2-(3-fluorobenzyl)piperidine (), a structural analog, highlight fluorine’s influence:

Property Value Reference
Boiling Point 266.6 ± 15.0 °C
Density 1.044 ± 0.06 g/cm³
pKa 10.15 ± 0.10

Implications :

  • Basicity : The pKa (~10.15) suggests moderate protonation at physiological pH, influencing solubility and receptor binding .

Pharmacological Activity

  • Kinase Inhibitors : Compounds like NFOT () and AZD1152 () incorporate 3-fluorophenyl-ethyl-piperidine motifs. These molecules inhibit kinases (e.g., Aurora kinase) by leveraging fluorine’s electronic effects to stabilize hydrogen bonds in active sites .
  • Structural Flexibility : The ethyl chain in 3-[2-(3-fluorophenyl)ethyl]piperidine allows optimal positioning of the fluorophenyl group for target engagement, a feature shared with spiro-piperidine derivatives in .

Regulatory Considerations

Compounds like 3F-PCP (), a cyclohexyl-piperidine analog, are classified as controlled substances due to psychoactive properties. This underscores the need for rigorous safety profiling of fluorinated piperidine derivatives .

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